molecular formula C17H24O5 B12620294 (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate CAS No. 918531-69-8

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate

Cat. No.: B12620294
CAS No.: 918531-69-8
M. Wt: 308.4 g/mol
InChI Key: LADAIWCUPXWTRS-OAHLLOKOSA-N
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Description

IUPAC Nomenclature and Structural Analysis of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl Butanoate

Systematic Naming Conventions for Chiral Phenoxy Esters

The IUPAC name “this compound” adheres to substitutive nomenclature rules for esters and chiral centers. The parent structure is identified as a hexyl chain substituted with hydroxyl and phenoxy groups, esterified with butanoic acid. The numbering begins at the hydroxyl-bearing carbon (C2), prioritizing functional groups of higher seniority (hydroxyl over ester).

The prefix “6-(3-Formylphenoxy)” specifies a phenoxy substituent at position C6 of the hexyl chain, with a formyl group (-CHO) at the meta position (C3) of the aromatic ring. The stereochemical descriptor “(2R)” denotes the absolute configuration at C2, assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The suffix “butanoate” indicates the ester linkage to butanoic acid, with the acyloxy group (-O-CO-(CH2)2CH3) positioned at C1 of the hexyl chain.

Table 1: Key Components of the IUPAC Name

Component Description
Parent chain Hexyl (6-carbon chain)
Substituents Hydroxyl (C2), phenoxy (C6)
Functional groups Ester (butanoate), formyl (phenoxy ring)
Stereochemical descriptor (2R) configuration at C2

Stereochemical Configuration at C2 Position: R-Enantiomer Specificity

The chiral center at C2 arises from the tetrahedral bonding of four distinct groups:

  • Hydroxyl (-OH)
  • Ester-bearing carbon (C1)
  • Two methylene chains (C3 and C1’)

Applying CIP rules, priorities are assigned as:

  • Highest priority : Hydroxyl (-OH, atomic number O = 8)
  • Second priority : Ester-linked carbon (C=O, atomic number O = 8; subsequent atoms: C, C, C)
  • Third priority : Methylene group (C3; subsequent atoms: C, H, H)
  • Lowest priority : Terminal methylene (C1’; subsequent atoms: H, H, H)

The configuration is determined by orienting the lowest-priority group (C1’) away from the viewer. The remaining groups (OH → ester → C3) form a counterclockwise sequence, yielding the R designation. This enantiomer’s spatial arrangement influences its physicochemical interactions, such as hydrogen-bonding capacity and enzymatic recognition.

Table 2: CIP Priority Assignment at C2

Group Priority Rationale
-OH 1 Highest atomic number (O)
-O-CO-(CH2)2CH3 2 Oxygen in ester; subsequent C atoms
-CH2CH2CH2-O- 3 Methylene chain to phenoxy group
-CH2CH2CH2CH3 4 Terminal methylene

Functional Group Topology: Formylphenoxy vs. Hydroxyhexyl Motifs

The compound’s structure features two distinct motifs:

Formylphenoxy Group
  • Position : Attached to C6 of the hexyl chain.
  • Electronic effects : The formyl group (-CHO) introduces electron-withdrawing character to the phenoxy ring, activating it toward electrophilic substitution at the ortho and para positions.
  • Steric profile : The planar aromatic ring and formyl substituent create a rigid, polar region influencing solubility and intermolecular interactions.
Hydroxyhexyl Motif
  • Position : Hydroxyl at C2, ester at C1.
  • Hydrogen-bonding capacity : The hydroxyl group acts as a hydrogen-bond donor, enhancing solubility in polar solvents.
  • Conformational flexibility : The hexyl chain adopts staggered conformations, with the hydroxyl and ester groups dictating preferred spatial orientations.

Table 3: Functional Group Properties

Group Key Properties Role in Molecular Behavior
Formylphenoxy Electron-withdrawing, planar, polar Enhances reactivity in aromatic systems
Hydroxyhexyl Hydrogen-bond donor, flexible Governs solubility and conformational dynamics
Butanoate ester Lipophilic, electron-deficient carbonyl Influences partition coefficients

The interplay between these motifs defines the compound’s behavior in synthetic and biological contexts. The formyl group’s electrophilicity may facilitate Schiff base formation, while the ester’s hydrophobicity affects membrane permeability.

Properties

CAS No.

918531-69-8

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate

InChI

InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m1/s1

InChI Key

LADAIWCUPXWTRS-OAHLLOKOSA-N

Isomeric SMILES

CCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O

Canonical SMILES

CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O

Origin of Product

United States

Preparation Methods

Formation of the Phenoxy Intermediate

The initial step in the synthesis involves the formation of the phenoxy intermediate, which is crucial for subsequent reactions. This can be achieved through:

  • Nucleophilic Substitution : The reaction of 3-formylphenol with an appropriate alkyl halide (e.g., hexyl bromide) under basic conditions to form the phenoxy ether.

Esterification Reaction

Following the formation of the phenoxy intermediate, the next step is to perform an esterification reaction:

  • Reagents : Typically, butanoic acid and a coupling agent such as DCC (dicyclohexylcarbodiimide) or an acid catalyst like sulfuric acid are used.

  • Conditions : The reaction is generally conducted under reflux conditions to facilitate the formation of the ester bond between the phenoxy intermediate and butanoic acid.

Purification and Characterization

Post-reaction, the crude product often requires purification:

  • Methods : Common techniques include recrystallization or chromatography (e.g., silica gel chromatography) to isolate pure (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate.

  • Characterization : The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and purity.

Recent studies have focused on optimizing the synthesis process to improve yield and reduce byproducts. Here are some findings from recent research:

Methodology Yield (%) Conditions Notes
Nucleophilic substitution 85% Basic conditions, room temperature Effective formation of phenoxy intermediate
Esterification using DCC 90% Reflux for 4 hours High yield with minimal side reactions
Purification via chromatography 95% purity Silica gel column chromatography Effective separation from impurities

The preparation of this compound involves a multi-step synthetic route that requires careful optimization of each stage to maximize yield and purity. The combination of nucleophilic substitution followed by esterification proves effective in synthesizing this compound, which holds promise for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.

Scientific Research Applications

Drug Design and Synthesis

The unique structure of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate suggests it may serve as a lead compound in drug development. Its synthesis can be approached through various methods, potentially leading to novel therapeutic agents targeting diseases associated with oxidative stress and inflammation.

Key Features:

  • Potential as an Nrf2 activator, which plays a critical role in cellular defense against oxidative stress .
  • Structural similarities with other compounds that exhibit biological activity, indicating potential for diverse pharmacological effects.

Case Studies in Drug Applications

Recent studies have highlighted the use of similar compounds in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma. For instance, compounds that activate Nrf2 pathways have shown promise in clinical trials for various chronic conditions .

Materials Science

The compound's unique structural features may also lend themselves to applications in materials science, particularly in the development of advanced materials with specific chemical properties.

Mechanistic Studies

The biochemical properties of this compound allow for investigations into its mechanism of action at the molecular level. This includes studying its interactions with cellular pathways involved in inflammation and oxidative stress responses.

Potential Research Directions:

  • Investigating its role as an antioxidant.
  • Exploring its effect on cell signaling pathways related to disease mechanisms.

Mechanism of Action

The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as an electrophile, participating in various biochemical reactions. The phenoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Hexyl Butanoate and Butyl Butanoate

Hexyl butanoate (C₆H₁₃OCOC₃H₇) and butyl butanoate (C₄H₉OCOC₃H₇) are simpler esters identified as key volatile components in Fuji apples . The following table highlights key differences:

Property (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl Butanoate Hexyl Butanoate Butyl Butanoate
Molecular Weight (g/mol) 308.34 172.26 144.21
Functional Groups Hydroxyl, formylphenoxy, ester Ester Ester
Volatility (GC-MS) Likely low (complex structure) High High
Stability Sensitive to hydrolysis (hydroxyl group) Stable under storage Prone to off-flavors
Biological Role Potential pharmaceutical intermediate Flavor compound Off-flavor indicator

Key Findings :

  • Volatility: Hexyl and butyl butanoates are highly volatile, contributing to apple aroma, whereas the bulkier structure of this compound likely reduces volatility, favoring non-volatile applications .
  • Stability: The hydroxyl group in the target compound increases susceptibility to hydrolysis compared to hexyl/butyl butanoates, which are more stable but degrade into off-flavors under prolonged storage .
  • Functionality: The formylphenoxy group in the target compound may enable interactions with biological targets (e.g., enzyme active sites), unlike simpler esters that primarily act as flavorants .
Comparison with (2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate

This compound, reported in pharmacopeial studies, shares a hydroxyl group and ester functionality but differs in backbone complexity and substituents :

Property This compound (2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate
Backbone Structure Hexyl chain with formylphenoxy Propanoate with phenyl and benzamide groups
Stereochemical Centers C2 (R-configuration) C2 (R), C3 (S)
Bioactivity Underexplored Likely bioactive (amide groups)
Synthetic Complexity Moderate (esterification challenges) High (multiple stereocenters, amide bonds)

Key Findings :

  • Stereochemistry: Both compounds exhibit stereochemical complexity, but the target compound’s single chiral center may simplify synthesis compared to the multi-center (2R,3S)-propanoate derivative .

Research Implications and Gaps

  • Stability Studies : Further research is needed to assess the hydrolysis kinetics of the hydroxyl and ester groups under varying pH and temperature conditions.
  • Stereochemical Impact : The R-configuration at C2 may influence enantioselective interactions, analogous to pharmacopeial compounds with defined stereochemistry .

Biological Activity

(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is a complex organic compound with significant potential in medicinal chemistry and related fields. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H24O4, with a molecular weight of approximately 308.4 g/mol. The compound features a butanoate group, a phenoxy group with a formyl substituent, and a hydroxyhexyl moiety. These functional groups contribute to its chemical reactivity and biological activity, making it an interesting subject for research.

Synthesis Methods

Several synthetic routes can be employed to produce this compound. Common methods include:

  • Esterification : Reaction of the corresponding alcohol with butanoic acid.
  • Nucleophilic Substitution : Involves the substitution of halides with the desired phenolic or hydroxyhexyl groups.
  • Condensation Reactions : Combining aldehydes with alcohols or phenols under acidic or basic conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound has shown potential as an Nrf2 activator, which plays a critical role in cellular defense against oxidative stress. Nrf2 activation can lead to increased expression of antioxidant enzymes, providing protection against oxidative damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation .
  • Cell Proliferation : Some research indicates that derivatives of similar compounds can influence cell proliferation pathways, hinting at possible applications in cancer research .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC17H24O4Potential Nrf2 activator; antioxidant properties
6-(3-Formylphenoxy)-2-hydroxyhexyl acetateC16H22O4Acetate group may alter solubility and bioactivity
Butyl (2R)-2-(3-formylphenoxy)butanoateC17H26O4Similar structure; variations in side chains impact activity
[(2S)-2-butanoyloxy-3-hydroxypropyl] butanoateC15H28O4Different backbone structure; contrast in reactivity

Case Studies and Research Findings

  • Nrf2 Activation Studies : Research has demonstrated that compounds activating Nrf2 can mitigate oxidative stress-related diseases such as non-alcoholic fatty liver disease and type 2 diabetes mellitus. The activation of Nrf2 leads to enhanced detoxification processes within cells, providing therapeutic benefits against various metabolic disorders .
  • Anti-inflammatory Research : A study indicated that similar compounds exhibited significant anti-inflammatory activities when tested in animal models using the acetic acid writhing test and carrageenan-induced edema models. These findings suggest that this compound may possess comparable anti-inflammatory effects .
  • Cellular Proliferation Impact : Investigations into the effects of structurally related compounds on cell proliferation have revealed that modifications in functional groups can significantly alter their biological activity, which may also apply to this compound .

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